molecular formula C12H14ClN3O B2740702 2-[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol CAS No. 2195938-47-5

2-[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol

Cat. No.: B2740702
CAS No.: 2195938-47-5
M. Wt: 251.71
InChI Key: IAIQUPNUBORHDF-UHFFFAOYSA-N
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Description

2-[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol is a useful research compound. Its molecular formula is C12H14ClN3O and its molecular weight is 251.71. The purity is usually 95%.
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Biological Activity

2-[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol is a triazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a unique structure that may influence its interaction with biological targets, leading to various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClN4OC_{10}H_{12}ClN_4O, with a molecular weight of approximately 232.68 g/mol. The presence of the triazole ring and the chloro-substituted phenyl group contributes to its reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The triazole ring can coordinate with metal ions and form hydrogen bonds with various biological molecules, influencing enzyme activity and receptor interactions. This mechanism is critical for its potential anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have evaluated the anticancer potential of triazole derivatives, including this compound. In vitro assays demonstrated that compounds bearing the triazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related study highlighted that triazole derivatives could induce apoptosis in cancer cells by modulating cell cycle progression and activating pro-apoptotic pathways .

Table 1: Anticancer Activity of Triazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis induction
Compound BA54910Cell cycle arrest
This compoundSW48012Apoptosis induction

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been extensively studied. Compounds similar to this compound have shown effectiveness against a range of bacterial strains. The mechanism often involves inhibition of fungal ergosterol synthesis or bacterial cell wall synthesis, making these compounds valuable in treating infections .

Table 2: Antimicrobial Activity of Triazole Derivatives

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)Mechanism of Action
Compound CE. coli32 µg/mLCell wall synthesis inhibition
Compound DS. aureus16 µg/mLErgosterol synthesis inhibition
This compoundC. albicans8 µg/mLErgosterol synthesis inhibition

Case Studies

A notable case study involved the synthesis and evaluation of various triazole derivatives for their anticancer properties. Researchers synthesized several compounds based on the triazole scaffold and tested them against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and SW480 (colon cancer). The study found that modifications at the C4 position of the triazole ring significantly enhanced cytotoxicity against these cell lines .

Another study focused on the antimicrobial effects of triazoles against resistant strains of bacteria. The results indicated that certain derivatives exhibited potent activity against multi-drug resistant strains, highlighting their potential as new therapeutic agents in combating resistant infections .

Properties

IUPAC Name

2-[1-(2-chloro-6-methylphenyl)triazol-4-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O/c1-8-5-4-6-9(13)11(8)16-7-10(14-15-16)12(2,3)17/h4-7,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIQUPNUBORHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)N2C=C(N=N2)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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